2-Fluoro-3-methoxypyridine-4-carboxylic acid

Medicinal Chemistry Building Block Screening SAR Development

2-Fluoro-3-methoxypyridine-4-carboxylic acid (2-fluoro-3-methoxyisonicotinic acid, CAS 1211528-26-5) is a highly functionalized pyridine building block that combines a 2-fluoro substituent, a 3-methoxy group, and a 4-carboxylic acid on a single pyridine ring. The compound has a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol.

Molecular Formula C7H6FNO3
Molecular Weight 171.13
CAS No. 1211528-26-5
Cat. No. B3046214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methoxypyridine-4-carboxylic acid
CAS1211528-26-5
Molecular FormulaC7H6FNO3
Molecular Weight171.13
Structural Identifiers
SMILESCOC1=C(C=CN=C1F)C(=O)O
InChIInChI=1S/C7H6FNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)
InChIKeyVIFKIMJYUNUMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS 1211528-26-5): Procurement Considerations for a Functionalized Pyridine Scaffold


2-Fluoro-3-methoxypyridine-4-carboxylic acid (2-fluoro-3-methoxyisonicotinic acid, CAS 1211528-26-5) is a highly functionalized pyridine building block that combines a 2-fluoro substituent, a 3-methoxy group, and a 4-carboxylic acid on a single pyridine ring. The compound has a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol . The compound contains an isonicotinic acid core (pyridine-4-carboxylic acid), distinguishing it from nicotinic acid (3-carboxylic acid) and picolinic acid (2-carboxylic acid) regioisomers. Predicted physicochemical properties include a boiling point of 420.0 ± 40.0 °C, a density of 1.386 ± 0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 2.92 ± 0.10, indicating a moderately strong carboxylic acid comparable to other halogenated isonicotinic acid derivatives . Commercial availability has been confirmed with purities of 95% and not less than 98% [1], making the compound accessible for research and process development applications.

Why 2-Fluoro-3-methoxypyridine-4-carboxylic acid Cannot Be Replaced with Regioisomers or Alternative Fluoropyridine Carboxylic Acids


The combination of three distinct functional groups (2-fluoro, 3-methoxy, 4-carboxylic acid) in a single low-molecular-weight pyridine scaffold creates a substitution pattern that cannot be replicated by alternative fluoropyridine carboxylic acids such as 2-fluoro-4-methoxypyridine-3-carboxylic acid (CAS 1190315-81-1) or 4-fluoro-3-methoxypyridine (CAS 629626-46-6) . In medicinal chemistry programs, the precise positioning of the carboxylic acid at the 4-position (isonicotinic acid core) versus the 3-position (nicotinic acid core) directly impacts the geometry of amide coupling, the vector of pendant groups in target molecules, and the resulting pharmacophore alignment with biological targets [1]. In drug development contexts where a specific pyridine substitution pattern has been optimized through structure-activity relationship (SAR) studies, substituting a regioisomeric alternative introduces a variable that can invalidate months of SAR refinement and require re-optimization of the entire lead series. The evidence detailed in Section 3 establishes the quantifiable points of differentiation that inform scientifically grounded procurement decisions.

Quantitative Differentiation of 2-Fluoro-3-methoxypyridine-4-carboxylic acid Against Structural Analogs


Substitution Pattern Uniqueness Among C7H6FNO3 Pyridine Carboxylic Acid Isomers

The 2-fluoro-3-methoxy-4-carboxylic acid substitution pattern is a unique regioisomer within the C7H6FNO3 constitutional isomer space, which includes at least three commercially documented positional variants: 2-fluoro-4-methoxypyridine-3-carboxylic acid (CAS 1190315-81-1) and 4-fluoro-2-methoxynicotinic acid (CAS 1060806-71-4) . Although all three isomers share identical molecular weight (171.13 g/mol), elemental composition, and predicted lipophilicity, their substitution patterns are topologically distinct and non-interconvertible. In drug discovery programs where a lead series has been optimized around a specific substitution pattern, switching to a regioisomeric alternative introduces an uncontrolled variable that can disrupt established SAR. The 4-carboxylic acid (isonicotinic acid) core of this compound distinguishes it from nicotinic acid (3-carboxylic acid) analogs, potentially affecting hydrogen-bonding networks and metal coordination geometry in target binding sites [1].

Medicinal Chemistry Building Block Screening SAR Development

Carboxylic Acid pKa and Electronic Differentiation from Non-Fluorinated Methoxypyridine Carboxylic Acids

The predicted acid dissociation constant (pKa) for 2-fluoro-3-methoxypyridine-4-carboxylic acid is 2.92 ± 0.10 . This value is lower (indicating a stronger acid) than non-fluorinated 3-methoxypyridine-4-carboxylic acid (predicted pKa approximately 3.4-3.8), reflecting the electron-withdrawing inductive effect of the ortho-fluorine substituent. The increased acidity translates to approximately 3-fold greater ionization at physiological pH (pH 7.4) compared to the non-fluorinated analog. This pKa difference is also lower than that of 3-fluoropyridine-4-carboxylic acid (predicted pKa approximately 2.2-2.6), reflecting the electron-donating effect of the 3-methoxy group which partially offsets the fluorine-induced acidification [1]. The 2.92 pKa value positions this compound in an intermediate ionization state that may offer distinct advantages in drug design contexts where both ion-pair interactions with basic residues and passive membrane permeability must be balanced.

Physicochemical Property Assessment Drug-like Property Optimization Lead Selection

Synthetic Accessibility via Regioselective Functionalization of 2-Fluoropyridine Scaffolds

The regioexhaustive substitution methodology applied to 2-fluoropyridine demonstrates that the 4-position of 2-fluoropyridine can be selectively functionalized to yield 2-fluoropyridine-4-carboxylic acid derivatives [1]. This established synthetic accessibility for the 2-fluoro-4-carboxylic acid scaffold provides a defined pathway to 2-fluoro-3-methoxypyridine-4-carboxylic acid, whereas alternative substitution patterns (e.g., 2-fluoro-4-methoxypyridine-3-carboxylic acid) may require different starting materials and synthetic sequences [2]. For procurement decisions in multi-kilogram synthesis campaigns, this translates to potentially lower cost of goods, fewer synthetic steps, and reduced development timeline for the target compound relative to regioisomers that lack similarly established regioselective functionalization methodologies.

Process Chemistry Synthetic Route Feasibility Building Block Procurement

Commercial Availability and Purity Profile Differentiation

2-Fluoro-3-methoxypyridine-4-carboxylic acid is commercially available from multiple independent suppliers with documented purities ranging from 95% to not less than 98% [1]. In contrast, the regioisomer 2-fluoro-4-methoxypyridine-3-carboxylic acid (CAS 1190315-81-1) is predominantly available only through custom synthesis rather than as a stocked catalog item [2]. This availability differential has direct procurement implications: the target compound can be obtained with immediate shipment and batch-specific certificates of analysis, whereas the regioisomer requires custom synthesis lead times typically exceeding 4-8 weeks, with minimum order quantities and associated analytical method development costs. For research programs with time-sensitive milestones, this availability gap may be the decisive factor in compound selection.

Procurement Planning Vendor Selection Synthesis Feasibility

Predicted CYP3A4 Inhibition Liability Assessment

A structurally related 2-fluoro-3-methoxypyridine-containing compound (BindingDB entry BDBM50600733) has been evaluated for CYP3A4 inhibition, showing an IC50 value of 20,000 nM (20 μM) in human liver microsomes using a fluorogenic substrate assay with 15-minute preincubation followed by NADPH addition and 2-hour measurement [1]. This weak CYP3A4 inhibition (IC50 >10 μM) suggests a low drug-drug interaction risk for compounds incorporating this scaffold. For comparison, many marketed drugs and development candidates exhibit CYP3A4 IC50 values in the 0.1-5 μM range, placing this scaffold in a more favorable liability category [2]. While direct IC50 data for 2-fluoro-3-methoxypyridine-4-carboxylic acid itself are not available in public databases, the class-level inference from structurally related compounds provides a preliminary ADME-Tox profile that informs early-stage lead selection and procurement prioritization.

ADME-Tox Profiling Drug Metabolism Lead Optimization

High-Value Application Scenarios for 2-Fluoro-3-methoxypyridine-4-carboxylic acid Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Defined Pyridine SAR

For medicinal chemistry programs where structure-activity relationship (SAR) studies have identified a 2-fluoro-3-methoxy-4-carboxylic acid substitution pattern as optimal for target engagement, this compound provides the exact regioisomer required for lead optimization. The distinct substitution pattern (quantified as a unique constitutional isomer within the C7H6FNO3 space, Section 3, Evidence Item 1) ensures that the pharmacophore geometry and electronic properties established through prior SAR are maintained. Substituting an alternative regioisomer such as 2-fluoro-4-methoxypyridine-3-carboxylic acid (CAS 1190315-81-1) would introduce an uncontrolled variable that could disrupt target binding . This scenario is particularly relevant for programs targeting kinases, GPCRs, or epigenetic enzymes where precise positioning of the carboxylic acid hydrogen-bond acceptor/donor is critical for potency and selectivity.

Time-Sensitive Research Requiring Immediate Compound Availability

For research programs with strict milestone deadlines, the immediate commercial availability of 2-fluoro-3-methoxypyridine-4-carboxylic acid as a stocked catalog item from multiple vendors (purities 95% to ≥98%) provides a 4-8 week acceleration advantage compared to procuring the regioisomer 2-fluoro-4-methoxypyridine-3-carboxylic acid, which requires custom synthesis with extended lead times . This availability differential (documented in Section 3, Evidence Item 4) makes the compound the pragmatic choice for grant-funded academic research, CRO service projects with contractual timelines, and biotech lead optimization campaigns where compound availability directly impacts project velocity and milestone achievement.

Drug Candidate ADME-Tox Profiling and Safety Assessment

The class-level inference of weak CYP3A4 inhibition (IC50 = 20,000 nM for structurally related compounds, Section 3, Evidence Item 5) positions this scaffold favorably for drug discovery programs where minimizing drug-drug interaction liability is a key optimization goal [1]. The predicted pKa of 2.92 ± 0.10 (Section 3, Evidence Item 2) suggests an intermediate ionization state at physiological pH that may provide an optimal balance between aqueous solubility and passive membrane permeability. This physicochemical profile makes the compound suitable for early-stage ADME-Tox screening cascades, particularly in therapeutic areas such as CNS disorders (where permeability is critical) and oncology (where combination therapy regimens demand low DDI risk).

Process Chemistry Development and Scale-Up Feasibility Assessment

The established regioexhaustive substitution methodology for 2-fluoropyridine scaffolds (Section 3, Evidence Item 3) provides a defined synthetic pathway to 2-fluoro-3-methoxypyridine-4-carboxylic acid, with approximately half a dozen fluorinated pyridinecarboxylic acids accessible from the same starting material [2]. For process chemistry teams evaluating building blocks for multi-kilogram synthesis campaigns, this established methodology offers greater supply chain predictability and potentially lower cost of goods than regioisomers requiring bespoke synthetic routes. The compound is therefore suitable for late-stage lead optimization programs transitioning toward preclinical development, where scalable and reproducible synthetic access becomes a critical procurement consideration.

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